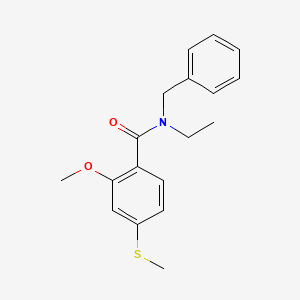

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide

Description

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a methoxy group at position 2, a methylsulfanyl (SCH₃) group at position 4, and an N-benzyl-N-ethyl moiety on the amide nitrogen.

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-methoxy-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-4-19(13-14-8-6-5-7-9-14)18(20)16-11-10-15(22-3)12-17(16)21-2/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBGVXAOMUVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-(methylsulfanyl)benzoic acid, benzylamine, and ethylamine.

Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with benzylamine and ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, leading to inhibition or activation of their activity. The presence of functional groups such as methoxy and methylsulfanyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides with Sulfamoyl Groups

- 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Structural similarity: Shares the N-benzyl-N-ethyl sulfamoyl group and a benzamide core. Activity: Such heterocyclic systems are often designed for enzyme inhibition (e.g., kinase targets) due to their ability to engage in π-π stacking and polar interactions .

- 2-Methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide (): Structural similarity: Contains identical 2-methoxy and 4-methylsulfanyl substituents. Key differences: A thiadiazole ring replaces the sulfamoyl group, linked to a 4-methoxyphenylethyl chain. Activity: Thiadiazole derivatives are known for antimicrobial and antitumor activities; the methylsulfanyl group may enhance lipophilicity and membrane penetration .

Benzamides with Heterocyclic Moieties

- N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (): Structural similarity: Shares the methylsulfanyl and methoxy substituents. Key differences: Incorporates a triazole ring, which can improve metabolic stability compared to linear sulfamoyl groups.

Sulfamoyl Benzamides in Drug Design

- Sulfamoyl benzamide derivatives (): Structural similarity: Benzamide core with sulfamoyl or substituted sulfonamide groups. Key differences: These compounds lack the methylsulfanyl group but include pyrimidinyl or disubstituted aromatic systems. Activity: Demonstrated glucokinase (GK) activation via H-bond interactions between the benzamide carbonyl and Arg63 (bond distances: 2.8–3.4 Å).

Antimicrobial Activity

- Salicylanilide-based benzamides (): Compounds with bulky/lipophilic chains (e.g., isopropyl, thiabutyl) showed potent activity against Staphylococcus aureus (MIC: 0.070–8.95 µM) and Mycobacterium tuberculosis (MIC: 18.7–35.8 µM). However, the absence of a hydroxyl group (as in salicylanilides) could reduce binding to bacterial targets .

Herbicidal Activity

Physicochemical and ADMET Properties

Lipophilicity and Solubility

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.